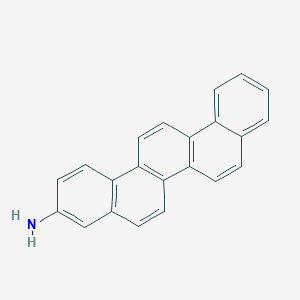

Picen-3-amine

Description

Structure

3D Structure

Properties

CAS No. |

646059-98-5 |

|---|---|

Molecular Formula |

C22H15N |

Molecular Weight |

293.4 g/mol |

IUPAC Name |

picen-3-amine |

InChI |

InChI=1S/C22H15N/c23-16-7-10-18-15(13-16)6-9-22-20(18)12-11-19-17-4-2-1-3-14(17)5-8-21(19)22/h1-13H,23H2 |

InChI Key |

NSJJPJYWWKAYMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC5=C4C=CC(=C5)N |

Origin of Product |

United States |

Synthetic Methodologies for Picen 3 Amine and Precursor Derivatives

Green Chemistry Principles in Picen-3-amine Synthesis

The application of green chemistry principles is crucial for developing environmentally benign and efficient synthetic routes. yale.edusigmaaldrich.com These principles aim to reduce waste, minimize energy consumption, and use less hazardous substances. mdpi.comskpharmteco.com For a multi-step synthesis of this compound, these principles can be applied to both the formation of the picene (B1221364) skeleton and the introduction of the amine functional group.

Formation of the Picene Core: A prominent method for synthesizing the picene framework is the Mallory photocyclization of diarylethene precursors. mdpi.comresearchgate.net This reaction aligns with several green chemistry principles. Traditionally, these reactions require high-energy artificial light sources. However, a significant green improvement involves the use of solar light as a renewable and inexhaustible energy source, which also minimizes the energy expenditure of the process. rsc.org This photochemical approach is a mild, metal-free method for forming the key aryl-aryl bond. rsc.org The reaction itself is a type of pericyclic ring-closing reaction, which can be highly atom-economical as it primarily involves the rearrangement of atoms within the precursor molecule. chim.it

Further embracing green chemistry, organocatalytic methods, such as using trifluoroacetic acid (TfOH) in a solvent like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP), can be employed for the intramolecular benzannulation of aldehyde precursors to form functionalized phenacenes (the class of compounds including picene) with high atom economy and excellent yields. researchgate.net

Introduction of the Amine Group: For the amination step, which would likely involve converting a halogenated picene (e.g., 3-bromopicene) to this compound, modern catalytic methods are far superior to classical approaches from a green chemistry perspective. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prime example. libretexts.orgwikipedia.org This method adheres to the principle of catalysis, using small amounts of a catalyst to achieve the transformation, which is preferable to using stoichiometric reagents that generate more waste. acs.org The development of specialized ligands has expanded the scope of this reaction, allowing it to proceed under milder conditions and with a wide range of amines and aryl halides. libretexts.orgrsc.org This catalytic approach avoids the harsher conditions and poor atom economy associated with older methods like nucleophilic aromatic substitution.

The following table summarizes the application of key green chemistry principles to a hypothetical synthesis of this compound.

| Green Chemistry Principle | Application in this compound Synthesis | Research Finding/Rationale |

| Use of Renewable Feedstocks | Utilization of solar light for the photocyclization step to form the picene core. | The Mallory reaction can be effectively induced by sunlight, replacing energy-intensive artificial UV lamps and reducing the process's carbon footprint. rsc.org |

| Atom Economy | Employing addition and cyclization reactions like the Mallory photocyclization or intramolecular benzannulation. | Photocyclizations and annulations are inherently more atom-economical than substitution or elimination reactions, as they maximize the incorporation of reactant atoms into the final product. chim.itresearchgate.netacs.org |

| Catalysis | Using a palladium catalyst for the C-N bond formation (e.g., Buchwald-Hartwig amination). | Catalytic reagents are superior to stoichiometric ones, minimizing waste. yale.edu Pd-catalyzed amination is a highly efficient and versatile method for synthesizing aryl amines. rsc.orguwindsor.ca |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible, such as solar-induced reactions. | Minimizing energy requirements reduces environmental and economic impacts. acs.org The use of flow chemistry can also improve heat transfer and energy efficiency. researchgate.netosti.gov |

| Reduce Derivatives | Employing direct C-H amination strategies where feasible to avoid pre-functionalization steps (e.g., halogenation). | Gold-catalyzed C-H imidation has been shown for other PAHs like pyrene, suggesting a potential future route that avoids the need for a halogenated picene intermediate, thereby reducing steps and waste. mdpi.com |

| Safer Solvents and Auxiliaries | Choosing solvents with better environmental, health, and safety profiles over hazardous options. | While many established procedures for PAH synthesis use solvents like toluene (B28343) or dichloromethane, a green chemistry approach would prioritize screening for less toxic alternatives. skpharmteco.comlibretexts.org |

Scalable Synthetic Routes and Process Chemistry Considerations

Transitioning a synthetic route from a laboratory setting to industrial production requires careful consideration of scalability, safety, cost-effectiveness, and process control. For a molecule like this compound, both the formation of the picene skeleton and the subsequent amination step present unique scalability challenges and opportunities.

Continuous Flow Synthesis of the Picene Core: Photochemical reactions, such as the Mallory photocyclization, are notoriously difficult to scale up in traditional batch reactors due to the shallow penetration depth of light, leading to inefficient and incomplete reactions in large volumes. Continuous flow chemistry offers a powerful solution to this problem. researchgate.net By pumping the reaction mixture through narrow, transparent tubing coiled around a light source, every portion of the solution receives uniform irradiation. This leads to significantly higher efficiency, yields, and productivity. oup.com

Research has demonstrated the successful application of continuous flow reactors to the Mallory photocyclization for producing various phenacenes, including picene. researchgate.netoup.com This technique allows for the production of several grams of material at a time, with productivities reported in the range of 114–288 mg per hour. oup.com Furthermore, sequential reactions, such as a Wittig reaction to form the diarylethene precursor followed immediately by photocyclization, can be integrated into a single continuous flow process, eliminating the need to isolate intermediates and streamlining the synthesis. researchgate.net

Process Considerations for Scalable Amination: The Buchwald-Hartwig amination is well-established in industrial settings for the large-scale synthesis of pharmaceuticals and other fine chemicals. rsc.orguwindsor.ca Key process chemistry considerations for scaling up this step would include:

Catalyst System: Selecting a highly active and robust palladium precursor and ligand system to minimize catalyst loading (typically 1-2 mol%) and ensure high turnover numbers. The cost and availability of the ligand are critical factors for industrial scale. uwindsor.ca

Base Selection: The choice of base (e.g., sodium tert-butoxide, cesium carbonate) is crucial and affects both reaction efficiency and functional group tolerance. Stronger bases can lead to side reactions, so careful optimization is required. uwindsor.ca

Solvent and Temperature: The reaction is often run in solvents like toluene or dioxane. On a large scale, process safety (e.g., flashpoints) and environmental impact become major considerations. Temperature control is vital for managing reaction kinetics and preventing thermal degradation of products or catalysts. libretexts.org

Process Safety: The amination of aryl halides can be exothermic, and careful thermal management is required on a large scale. Flow reactors can again offer an advantage by providing superior heat exchange and minimizing the volume of the reaction mixture at any given time, thus enhancing safety. osti.gov

The following table compares key parameters for batch versus continuous flow processing for the synthesis of phenacenes, illustrating the advantages of flow chemistry for scalability.

| Parameter | Batch Reactor | Continuous Flow Reactor | Rationale / Advantage of Flow |

| Productivity | Low (limited by light penetration) | High (e.g., 114-288 mg/h) | Uniform irradiation leads to faster and more efficient conversion. oup.com |

| Reaction Time | Long (often many hours) | Short (minutes to a few hours) | Efficient mixing and heat/light transfer accelerate reaction rates. researchgate.netresearchgate.net |

| Yield | Often moderate | High to excellent | Precise control over parameters like residence time and temperature minimizes side reactions. oup.com |

| Safety | Higher risk (large volumes of reagents, potential for thermal runaway) | Inherently safer (small reaction volumes, superior heat exchange) | Minimizes the accumulation of potentially hazardous intermediates or energetic conditions. osti.gov |

| Reproducibility | Can be variable between batches | High | Automated and precise control over reaction conditions ensures consistency. osti.gov |

| Scalability | Difficult ("scale-up" issues) | Straightforward ("scale-out" by running longer or in parallel) | The process is more easily transferred from lab to production without re-optimization. researchgate.net |

By leveraging modern synthetic strategies like catalytic C-N bond formation and enabling technologies such as continuous flow chemistry, a robust, efficient, and scalable synthesis for this compound and its derivatives can be envisioned.

Chemical Reactivity and Derivatization of Picen 3 Amine

Reactivity of the Amine Functional Group

The lone pair of electrons on the nitrogen atom of the amino group is central to the reactivity of Picen-3-amine, bestowing upon it nucleophilic and basic properties.

Nucleophilic Characteristics of the Amine Moiety

The primary amine group in this compound renders the molecule nucleophilic. A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. The nitrogen atom in this compound possesses a lone pair of electrons, which is available for donation to electron-deficient centers. However, as an aromatic amine, the delocalization of this lone pair into the extensive π-system of the picene (B1221364) ring can reduce its availability compared to aliphatic amines. This delocalization, in turn, decreases the nucleophilicity of the amine. Despite this, the amine moiety readily participates in reactions with a variety of electrophiles.

N-Alkylation and Acylation Reactions

N-Alkylation

This compound can undergo N-alkylation reactions with alkyl halides or other alkylating agents. This type of reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the alkylating agent, leading to the formation of secondary or tertiary amines. The reaction generally proceeds via a nucleophilic aliphatic substitution mechanism. Industrially, alcohols are often preferred over alkyl halides as alkylating agents for amines.

A common challenge in the N-alkylation of primary amines is the potential for overalkylation, where the initially formed secondary amine, which is often more nucleophilic than the starting primary amine, reacts further with the alkylating agent to yield a tertiary amine and subsequently a quaternary ammonium salt. wikipedia.org Controlling the stoichiometry of the reactants and the reaction conditions is crucial for achieving selective mono-alkylation. For instance, using a large excess of the primary amine can favor the formation of the secondary amine.

N-Acylation

The reaction of this compound with acylating agents such as acyl chlorides, acid anhydrides, or esters results in the formation of an amide linkage. This N-acylation reaction is a robust and widely used transformation in organic synthesis. masterorganicchemistry.com The reaction with highly reactive acyl chlorides is often rapid and exothermic. The resulting amide, N-(picen-3-yl)acetamide, for example, has a less activated aromatic system compared to the parent amine because the resonance delocalization of the nitrogen lone pair is now shared between the picene ring and the carbonyl group. This property is often exploited to control the reactivity of the aromatic ring in subsequent reactions.

| Reactant Type | Example Reagent | Product Type |

| Alkyl Halide | Methyl Iodide | Secondary Amine |

| Acyl Chloride | Acetyl Chloride | Amide |

| Acid Anhydride (B1165640) | Acetic Anhydride | Amide |

Formation of Amides, Ureas, and Other Nitrogen-Containing Functionalities

Amide Formation

Beyond the use of acyl halides and anhydrides, amides of this compound can be synthesized through the condensation of the amine with carboxylic acids. This reaction typically requires the use of a coupling agent or activation of the carboxylic acid to facilitate the formation of the amide bond. Direct thermal dehydration of the ammonium-carboxylate salt can also yield amides, though this often requires high temperatures. sci-hub.cat

Urea Formation

This compound can be converted to substituted ureas, which are compounds containing a carbonyl group flanked by two nitrogen atoms. A common method for synthesizing ureas involves the reaction of the amine with an isocyanate. asianpubs.org Alternatively, phosgene or its safer equivalents can be used to generate an intermediate carbamoyl chloride or isocyanate in situ, which then reacts with another amine molecule. google.com More contemporary methods involve the carbonylation of amines using various carbon monoxide sources.

| Starting Material | Reagent | Functional Group Formed |

| This compound | Carboxylic Acid + Coupling Agent | Amide |

| This compound | Isocyanate | Urea |

| This compound | Phosgene equivalent | Urea |

Diazotization and Subsequent Transformations

As a primary aromatic amine, this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0–5 °C), to form a diazonium salt (picene-3-diazonium salt). organic-chemistry.org

Aromatic diazonium salts are highly versatile synthetic intermediates due to the excellent leaving group ability of molecular nitrogen (N₂). The diazonium group can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. These transformations provide a powerful method for introducing a range of substituents onto the picene core that are not easily accessible through direct substitution reactions.

Table of Potential Diazotization-Substitution Reactions

| Reagent(s) | Substituent Introduced | Reaction Name (if applicable) |

|---|---|---|

| CuCl / HCl | -Cl | Sandmeyer Reaction |

| CuBr / HBr | -Br | Sandmeyer Reaction |

| CuCN / KCN | -CN | Sandmeyer Reaction |

| KI | -I | |

| HBF₄, then heat | -F | Schiemann Reaction |

| H₂O, heat | -OH |

Electrophilic Aromatic Substitution (EAS) Reactions of the Picene Core

The picene ring system of this compound is susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of these reactions are strongly influenced by the existing amino substituent.

Regioselectivity Directing Effects of the Amino Group

The amino group (-NH₂) is a powerful activating and ortho, para-directing group in electrophilic aromatic substitution reactions. wikipedia.orgmakingmolecules.com This is due to the ability of the nitrogen's lone pair of electrons to be delocalized into the aromatic π-system through resonance. This electron donation increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted picene.

The resonance structures for an amino-substituted aromatic ring show an increase in electron density specifically at the ortho and para positions relative to the amino group. This increased electron density preferentially stabilizes the cationic intermediate (the arenium ion or σ-complex) formed during the attack of the electrophile at these positions. scispace.commasterorganicchemistry.com Consequently, electrophilic substitution occurs predominantly at the positions ortho and para to the amino group on the picene ring.

However, the high reactivity conferred by the amino group can sometimes be a drawback, leading to issues such as polysubstitution. For example, the bromination of highly activated aromatic amines often proceeds rapidly to give polybrominated products. To achieve monosubstitution, it is often necessary to moderate the activating effect of the amino group. This is typically achieved by converting the amine to an amide (e.g., by acylation), as described in section 3.1.2. The resulting N-acyl group is still an ortho, para-director but is less activating than the amino group, allowing for better control over the substitution reaction. Following the EAS reaction, the amide can be hydrolyzed back to the amine.

In strongly acidic conditions, such as those used for nitration (a mixture of nitric and sulfuric acids), the amino group can be protonated to form an anilinium-type ion (-NH₃⁺). The -NH₃⁺ group is strongly deactivating and a meta-director due to its positive charge and the powerful electron-withdrawing inductive effect. This can lead to the formation of a significant amount of the meta-substituted product. youtube.com

Influence of Reaction Conditions on Aromatic Functionalization

The functionalization of the aromatic core of this compound is highly dependent on the reaction conditions, which can be manipulated to control the position and extent of substitution. Key parameters include the choice of solvent, temperature, and catalyst.

Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reactivity of both the substrate and the electrophile in electrophilic aromatic substitution reactions.

Polar Protic Solvents: Solvents like acetic acid or methanol can solvate ionic intermediates, potentially altering the reaction pathway and regioselectivity.

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) are common in cross-coupling reactions, facilitating the dissolution of reagents and stabilizing catalytic species.

Nonpolar Solvents: In reactions where a highly reactive electrophile is desired, nonpolar solvents like dichloromethane (DCM) or hexane may be employed to minimize interaction with the reacting species.

Temperature Control: Temperature is a critical factor in controlling the outcome of aromatic functionalization.

Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is often under kinetic control, favoring the fastest-forming product, which is typically substitution at the most electron-rich and sterically accessible position. At higher temperatures, thermodynamic control may prevail, leading to the most stable product, which may involve rearrangement or substitution at a different position.

Reaction Rate: Increasing the temperature generally increases the reaction rate, which can be necessary for reactions involving deactivated aromatic systems or less reactive electrophiles. However, higher temperatures can also lead to side reactions and reduced selectivity. study.com

Catalyst Selection: The choice of catalyst is crucial for activating the substrate or the electrophile and directing the regioselectivity of the reaction.

Lewis Acids: In Friedel-Crafts type reactions, Lewis acids like AlCl₃ or FeCl₃ are used to generate a more potent electrophile. masterorganicchemistry.com

Brønsted Acids: Strong Brønsted acids such as sulfuric acid are used in nitration and sulfonation reactions to generate the nitronium (NO₂⁺) and sulfur trioxide (SO₃) electrophiles, respectively.

Transition Metal Catalysts: Palladium, copper, and other transition metal catalysts are extensively used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. The choice of ligand on the metal center can significantly influence the catalyst's activity and selectivity. rsc.org

| Condition | Parameter | Expected Outcome | Rationale |

|---|---|---|---|

| Solvent | Nonpolar (e.g., CCl₄) | Favors substitution on the most activated rings. | Minimizes solvation of the electrophile, leading to higher reactivity. |

| Polar Protic (e.g., CH₃COOH) | May lead to a different substitution pattern or side products. | Solvent may participate in the reaction or alter the electrophile's reactivity. | |

| Temperature | Low (e.g., 0 °C) | Kinetic product favored; potentially higher regioselectivity. | Reduces the energy available for overcoming higher activation barriers to other isomers. |

| High (e.g., 80 °C) | Thermodynamic product may be favored; potential for polysubstitution. | Allows for equilibrium to be reached, favoring the most stable isomer. | |

| Catalyst | Lewis Acid (e.g., FeBr₃) | Activates Br₂ for electrophilic attack on the aromatic rings. | Generates a highly electrophilic bromine species. |

| No Catalyst | Slower reaction or no reaction. | The picene core is less reactive than simpler aromatic systems. |

Oxidation and Reduction Chemistry of this compound

The presence of both an oxidizable amino group and a reducible polycyclic aromatic system means that this compound can undergo a variety of oxidation and reduction reactions.

Oxidation Chemistry: The oxidation of this compound can occur at the nitrogen atom or the aromatic rings, depending on the oxidant and reaction conditions.

Oxidation of the Amino Group: Aromatic amines can be oxidized to a range of products. Mild oxidation may lead to the formation of radical cations, which can then dimerize to form azo compounds or undergo further oxidation. mdpi.com Stronger oxidizing agents can convert the amino group to a nitroso or nitro group. Electrochemical oxidation is also a common method for the controlled oxidation of amines. rsc.orgnih.gov The oxidation potential of the amine is influenced by the electron-donating or -withdrawing nature of the substituents on the aromatic ring. rsc.org

Oxidation of the Aromatic System: The picene core can be oxidized, particularly under harsh conditions, leading to the formation of quinone-like structures or cleavage of the aromatic rings.

Reduction Chemistry: The reduction of this compound would primarily target the picene ring system, as the amino group is already in a reduced state.

Catalytic Hydrogenation: The aromatic rings of picene can be reduced using catalytic hydrogenation (e.g., H₂ with a Pd, Pt, or Ni catalyst) under high pressure and temperature. The extent of reduction can be controlled by the reaction conditions.

Dissolving Metal Reduction: Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol) could potentially reduce some of the aromatic rings of the picene system.

The synthesis of this compound would likely involve the reduction of a corresponding nitro-picene precursor. Common methods for the reduction of aromatic nitro compounds to amines include the use of metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl) or catalytic hydrogenation. commonorganicchemistry.comwikipedia.orgorganic-chemistry.org

| Reaction Type | Reagent/Conditions | Potential Product(s) |

|---|---|---|

| Oxidation | Mild Oxidant (e.g., air, mild electrochemical potential) | Dimerized products (e.g., azo compounds) |

| Strong Oxidant (e.g., peroxy acids) | Nitroso-picene, Nitro-picene | |

| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd-C, high pressure/temp) | Partially or fully hydrogenated picene core |

| Dissolving Metal Reduction (e.g., Na/NH₃, EtOH) | Partially reduced picene core | |

| Synthesis via Reduction | Fe/HCl or SnCl₂/HCl on 3-nitro-picene | This compound |

Metal Complexation and Ligand Binding Properties

Coordination Chemistry: this compound can act as a monodentate ligand, coordinating to a metal center through the nitrogen atom of the amino group. The formation and stability of these complexes will depend on several factors:

Nature of the Metal Ion: The affinity of this compound for a particular metal ion will be influenced by the Hard-Soft Acid-Base (HSAB) principle. The nitrogen donor is a borderline base, suggesting it will form stable complexes with borderline acids like Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺.

Steric Hindrance: The bulky picene backbone may sterically hinder the approach of the metal ion and other ligands, influencing the coordination geometry and the number of ligands that can bind to the metal center.

Solvent: The solvent can compete with the ligand for coordination sites on the metal ion and can also affect the stability of the resulting complex through solvation effects.

| Metal Ion | Expected Coordination Geometry | Potential Stability | Comments |

|---|---|---|---|

| Cu(II) | Square planar or distorted octahedral | Moderately stable | Subject to Jahn-Teller distortion. |

| Ni(II) | Octahedral or square planar | Moderately stable | Geometry is sensitive to the ligand field. |

| Zn(II) | Tetrahedral | Stable | d¹⁰ configuration favors tetrahedral geometry. |

| Pd(II) | Square planar | Stable | Strong preference for square planar geometry with N-donor ligands. nih.gov |

| Ag(I) | Linear | Less stable | Typically forms complexes with a coordination number of 2. |

Advanced Spectroscopic and Structural Elucidation Methodologies for Picen 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the Picen-3-amine structure.

One-dimensional (1D) NMR spectra serve as a fundamental fingerprint for a molecule. pressbooks.pub The ¹H NMR spectrum provides information on the number of different types of protons and their electronic environment, while the ¹³C NMR spectrum reveals the number of non-equivalent carbons. masterorganicchemistry.com

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the picene (B1221364) core and the amine (-NH₂) protons. The aromatic protons would appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the ring currents in the polycyclic system. The specific chemical shifts would be influenced by their position relative to the amine group and other rings. The amine protons are expected to show a broad signal, the position of which can vary (typically δ 3-5 ppm for aromatic amines) depending on solvent, concentration, and temperature. orgchemboulder.comuwimona.edu.jm

The proton-decoupled ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The extensive aromatic system of the picene backbone would result in numerous signals in the aromatic region (δ 110-150 ppm). libretexts.org The carbon atom directly bonded to the electron-donating amine group (C-3) would be shielded and appear at a relatively upfield position compared to other substituted aromatic carbons. uwimona.edu.jm Carbons adjacent to the amine nitrogen are typically deshielded and absorb about 20 ppm further downfield than in a similar alkane structure. pressbooks.pub

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: These are estimated values based on general principles. Actual experimental values may vary.

| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aromatic Protons | ¹H | 7.0 - 9.0 | Located in the deshielding region of a polycyclic aromatic system. |

| Amine Protons (-NH₂) | ¹H | 3.0 - 5.0 (broad) | Typical range for aromatic amines; broadening due to quadrupole effects and exchange. orgchemboulder.com |

| Aromatic Carbons (unsubstituted) | ¹³C | 120 - 135 | Standard range for carbons in polycyclic aromatic hydrocarbons. |

| Aromatic Carbons (substituted/bridgehead) | ¹³C | 130 - 150 | Quaternary carbons in aromatic systems appear further downfield. libretexts.org |

| Amine-bearing Carbon (C-3) | ¹³C | 135 - 145 | Influenced by the electron-donating amine substituent. |

While 1D NMR identifies the basic structural components, two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle. wikipedia.org

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, a COSY spectrum would reveal correlations between adjacent protons on the same aromatic ring, helping to trace the connectivity within individual rings of the picene skeleton.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments map correlations between protons and the carbons to which they are directly attached (¹J coupling). sdsu.edulibretexts.org This is crucial for definitively assigning the ¹H signals to their corresponding ¹³C signals in the complex aromatic region of this compound's spectra.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules and is exceptionally useful for identifying functional groups.

FT-IR spectroscopy relies on the absorption of infrared radiation at frequencies corresponding to the vibrational energies of specific bonds. jasco-global.com For this compound, a primary aromatic amine, the FT-IR spectrum would be expected to show:

N-H Stretching: Two distinct, sharp to medium bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) group. pressbooks.publibretexts.orgrockymountainlabs.com

N-H Bending: A medium to strong absorption band around 1580-1650 cm⁻¹ due to the scissoring vibration of the -NH₂ group. orgchemboulder.com

C-N Stretching: An absorption in the 1250-1340 cm⁻¹ range, characteristic of aromatic amines. upi.edu

Aromatic C-H Stretching: Signals appearing above 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the polycyclic aromatic backbone.

Raman spectroscopy, which measures the inelastic scattering of light, is a complementary technique. jasco-global.com While FT-IR is sensitive to polar bonds (like N-H and C-N), Raman is particularly sensitive to non-polar, symmetric bonds. jasco-global.com Therefore, the C=C stretching vibrations of the extensive, symmetric picene core would be expected to produce strong signals in the Raman spectrum, providing a clear fingerprint of the polycyclic aromatic system. ondavia.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Spectroscopy | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric & Symmetric N-H Stretch | FT-IR | 3300 - 3500 (two bands) | Medium, Sharp pressbooks.pub |

| Aromatic C-H Stretch | FT-IR | > 3000 | Medium to Weak |

| N-H Bend (Scissoring) | FT-IR | 1580 - 1650 | Medium to Strong orgchemboulder.com |

| Aromatic C=C Ring Stretch | FT-IR / Raman | 1400 - 1600 | Strong (Raman), Medium (FT-IR) |

| Aromatic C-N Stretch | FT-IR | 1250 - 1340 | Medium upi.edu |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). bioanalysis-zone.comlongdom.org This precision allows for the unambiguous determination of a molecule's elemental composition.

For this compound (C₂₂H₁₅N), the calculated exact mass of the molecular ion [M]⁺˙ can be determined. HRMS analysis would provide an experimental mass that can be matched to the theoretical mass, confirming the molecular formula. innovareacademics.in This technique can easily distinguish this compound from other compounds that might have the same nominal mass but a different elemental formula. bioanalysis-zone.com Furthermore, the detection of a molecular ion with an odd nominal mass (293 for C₂₂H₁₅N) is indicative of the presence of an odd number of nitrogen atoms, consistent with the "nitrogen rule" in mass spectrometry. libretexts.org

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. smacgigworld.com

UV-Vis Spectroscopy: The extensive π-conjugated system of the picene core in this compound constitutes a large chromophore. This extended conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Consequently, this compound is expected to absorb light at long wavelengths, with absorption maxima (λ_max) likely extending well into the visible region of the electromagnetic spectrum. The presence of the auxochromic amine group, with its lone pair of electrons, can interact with the aromatic π-system, often causing a red shift (a shift to longer wavelengths) compared to the parent picene hydrocarbon. libretexts.org

Fluorescence Spectroscopy: Many polycyclic aromatic hydrocarbons are known to be fluorescent, emitting light after being electronically excited. evidentscientific.com The process involves excitation to a higher electronic state, followed by emission of a photon as the molecule returns to the ground state. horiba.com The large, rigid structure of the picene core is conducive to fluorescence. The emission spectrum would be red-shifted relative to the absorption spectrum (a phenomenon known as the Stokes shift). The fluorescence properties, such as the quantum yield and lifetime, can be influenced by the amine substituent and the molecular environment. nih.govinstras.com

X-ray Diffraction (XRD) for Solid-State Structure Determination and Conformational Analysis

While spectroscopic methods reveal connectivity and electronic properties, single-crystal X-ray diffraction (XRD) provides the definitive, three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. ajol.info

For this compound, an XRD analysis would yield precise data on:

Bond lengths and angles: Confirming the geometry of the picene skeleton and the C-N bond.

Molecular conformation: Revealing the planarity or any distortion in the polycyclic system.

Intermolecular interactions: Identifying and characterizing hydrogen bonding between the amine group of one molecule and the nitrogen or π-system of a neighboring molecule, as well as π-π stacking interactions between the aromatic rings. These interactions govern the crystal packing and solid-state properties of the compound.

Theoretical and Computational Chemistry Studies of Picen 3 Amine

Spectroscopic Property Simulations and Validation

UV-Vis Absorption and Emission Spectra Modeling

The electronic transitions of Picen-3-amine can be modeled to predict its ultraviolet-visible (UV-Vis) absorption and emission spectra. These calculations are typically performed using Time-Dependent Density Functional Theory (TD-DFT), a method that provides a good balance between accuracy and computational cost for medium to large-sized molecules.

The modeling process involves first optimizing the ground-state geometry of this compound. Subsequently, TD-DFT calculations are performed to obtain the vertical excitation energies and oscillator strengths, which correspond to the maxima in the absorption spectrum. Similarly, by optimizing the geometry of the first excited state, the emission energy can be calculated, providing an estimate of the fluorescence spectrum. The choice of functional and basis set is crucial for the accuracy of these predictions and is often benchmarked against experimental data for related compounds.

Table 1: Predicted UV-Vis Absorption and Emission Properties of this compound

| Parameter | Predicted Value | Computational Method |

| Maximum Absorption Wavelength (λ_max) | Data not available | TD-DFT/B3LYP/6-31G(d) |

| Molar Absorptivity (ε) | Data not available | - |

| Maximum Emission Wavelength (λ_em) | Data not available | TD-DFT/B3LYP/6-31G(d) |

| Stokes Shift | Data not available | - |

| Oscillator Strength (f) | Data not available | TD-DFT |

Note: The values in this table are placeholders and would be populated with data from specific computational studies.

Reaction Mechanism Elucidation through Computational Pathways

Computational chemistry is instrumental in elucidating potential reaction mechanisms for this compound. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified. This allows for the determination of activation energies and reaction enthalpies, providing a kinetic and thermodynamic profile of the reaction pathway.

For instance, the mechanism of electrophilic substitution on the picene (B1221364) backbone of this compound could be investigated. Computational models would identify the most likely site of attack, the structure of the transition state, and the energy barrier for the reaction. Different reaction pathways can be compared to determine the most favorable one under specific conditions.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations can be employed to study the conformational flexibility and intermolecular interactions of this compound. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve over time.

MD simulations can reveal the preferred conformations of the amino group relative to the picene ring system and the dynamics of their interconversion. Furthermore, by simulating a system containing multiple this compound molecules or this compound in a solvent, intermolecular interactions such as hydrogen bonding and π-π stacking can be characterized. This information is crucial for understanding the solid-state packing and solution-phase behavior of the compound.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For this compound, a QSPR model could be developed to predict properties such as solubility, boiling point, or chromatographic retention time based on a set of calculated molecular descriptors.

These descriptors, which quantify various aspects of molecular structure (e.g., topological, geometrical, electronic), would be calculated for a series of related amine-substituted polycyclic aromatic hydrocarbons. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a predictive model. While specific QSPR models for this compound are not yet established in the literature, this approach holds promise for estimating its properties.

Applications of Picen 3 Amine in Advanced Materials and Catalysis

Organic Electronics and Optoelectronic Devices

The field of organic electronics leverages carbon-based molecules and polymers to create lightweight, flexible, and low-cost electronic devices. researchgate.net The performance of these devices is intrinsically linked to the molecular structure of the organic materials used. mdpi.com Picene (B1221364) derivatives, with their inherent semiconducting properties, are promising candidates for various optoelectronic applications. frontiersin.org

Organic field-effect transistors (OFETs) are fundamental components of modern organic electronic circuits, acting as switches and amplifiers. researchgate.net The active layer, where charge transport occurs, is the most critical part of the device. nih.gov The choice of organic semiconductor for this layer dictates the transistor's performance, including its charge carrier mobility and on/off ratio. researchgate.net

While research on Picen-3-amine itself is limited, studies on picene and its derivatives demonstrate the potential of the picene core in OFETs. For instance, derivatives incorporating imide moieties have been synthesized and successfully used as n-channel (electron-transporting) semiconductors. nih.gov The introduction of the amine group, a known electron-donating moiety, to the picene skeleton would likely shift its electronic properties, making this compound a candidate for a p-type (hole-transporting) semiconductor. OFETs based on organic semiconductors can also function as highly sensitive chemical sensors, where the interaction between an analyte, such as an amine, and the active layer modulates the device's electrical output. frontiersin.orgrsc.org

Table 1: Comparison of Selected Organic Semiconductors for OFETs

| Compound | Type | Reported Mobility (cm²/Vs) | Device Context |

| Pentacene (B32325) | p-type | > 1.0 | Widely studied benchmark material. |

| Picene Diimides (Cn-PicDIs) | n-type | up to 0.2 | n-channel material based on the picene core. rsc.org |

| DPP-T-TT | p-type | ~0.21 | Used in low-voltage OFETs and gas sensors. frontiersin.org |

| This compound (Predicted) | p-type | Theoretical | Potential p-type material due to amine group. |

Organic light-emitting diodes (OLEDs) are a major technology in displays and solid-state lighting. researchgate.netchalcogen.ro Their efficiency and stability are highly dependent on the materials used in their multilayer structure, particularly the hole-transporting layer (HTL) and the emissive layer (EML). researchgate.netossila.com An effective HTL requires high hole mobility and an appropriate highest occupied molecular orbital (HOMO) energy level to facilitate the injection of holes from the anode. chalcogen.roossila.com

Aromatic amines, especially triarylamine derivatives like N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD), are a cornerstone class of materials for HTLs due to their excellent hole-transporting capabilities. nrel.gov The amine group provides the necessary electronic properties for hole transport, while the aromatic structure ensures morphological stability. This compound, which combines a large polycyclic aromatic framework with a primary amine group, fits the general structural motif of a hole-transporting material. chalcogen.ro Its rigid picene core could contribute to high thermal stability and good film-forming properties, which are crucial for device longevity. The electron-donating nature of the amine would likely place its HOMO level in a suitable range for hole injection from common anodes like indium tin oxide (ITO).

Table 2: Properties of Common Hole-Transporting Materials for OLEDs

| Material | Abbreviation | HOMO (eV) | LUMO (eV) | Role |

| N,N′-Diphenyl-N,N′-bis(1-naphthyl)benzidine | α-NPD | -5.4 to -5.5 | -2.3 to -2.4 | HTL ossila.com |

| N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine | TPD | -5.5 | -2.3 | HTL, Emitter nrel.gov |

| 4,4′,4″-Tris(carbazol-9-yl)triphenylamine | TCTA | -5.7 | -2.4 | HTL, Host |

| This compound (Predicted) | - | Theoretical | Theoretical | Potential HTL |

Organic photovoltaics (OPVs), or organic solar cells, convert sunlight into electricity using organic materials. youtube.com The most common device structure is the bulk heterojunction (BHJ), which features an intimate mixture of an electron-donor (p-type) and an electron-acceptor (n-type) material. rsc.org Upon absorbing light, the donor material forms an exciton (B1674681) (a bound electron-hole pair), which then dissociates at the donor-acceptor interface, with the electron transferred to the acceptor and the hole remaining on the donor. rsc.org

The selection of donor and acceptor materials is critical for device performance, as their energy levels must be precisely aligned for efficient charge separation and transport. mdpi.com Donor materials are typically electron-rich conjugated polymers or small molecules. rsc.org Starburst amines have been successfully used as electron donor layers in efficient UV-sensitive OPV cells. libretexts.org Given that the amine functionalization would render this compound an electron-rich, p-type semiconductor, it could potentially serve as an electron-donor material in a BHJ solar cell. Its large, rigid structure might offer good thermal stability and favorable morphology in blends with common acceptors like fullerene derivatives (e.g., PCBM) or non-fullerene acceptors (NFAs).

Ligand Design in Organometallic Chemistry and Catalysis

The coordination of organic molecules, or ligands, to metal centers is the foundation of organometallic chemistry and a key principle in catalysis. uomustansiriyah.edu.iqlibretexts.org The steric and electronic properties of ligands can be finely tuned to control the reactivity and selectivity of a metal catalyst. slideshare.net

Homogeneous catalysis involves a catalyst that is in the same phase as the reactants, typically in a solution. scielo.org.mx The design of ligands is central to advancing this field. This compound possesses two key features that make it a potential ligand for homogeneous catalysis: the nitrogen atom's lone pair of electrons, which can coordinate to a transition metal, and the bulky, rigid picene backbone.

The amine group can act as a two-electron donor ligand, similar to commonly used phosphine (B1218219) or N-heterocyclic carbene ligands. slideshare.net The large steric profile of the picene framework would influence the coordination sphere of the metal center, potentially creating a specific pocket that enhances selectivity in catalytic reactions such as cross-coupling (e.g., Suzuki or Heck reactions) or hydrogenation. mdpi.com While many advanced catalysts employ polydentate "pincer" ligands for high stability, slideshare.netmdpi.com monodentate ligands with large steric bulk also play a significant role in many catalytic systems.

Heterogeneous catalysts exist in a different phase from the reactants, which simplifies catalyst separation and recycling—a key advantage for industrial processes. A common strategy in heterogeneous catalysis is to immobilize a homogeneous catalyst onto a solid support. nih.gov

The primary amine group of this compound provides a reactive handle for covalent attachment to various support materials, such as silica, alumina, or polymer resins. nih.gov This immobilization could be used in several ways:

Supported Organocatalysis: Primary amines themselves can act as organocatalysts for certain reactions. By anchoring this compound to a support, a recyclable heterogeneous organocatalyst could be created.

Supported Ligand for Metal Catalysts: The immobilized this compound can serve as a supported ligand. A transition metal could then be introduced, coordinating to the nitrogen atom to form a heterogenized metal catalyst. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation of heterogeneous ones. Studies have shown that primary amines can be successfully grafted onto supports to create effective and reusable catalysts for various organic transformations.

Electrocatalysis Applications

Fluorescent Probes and Chemical Sensors

Fluorescent probes are molecules that exhibit a change in their fluorescence properties upon interaction with a specific analyte, making them valuable tools for chemical sensing. google.comresearchgate.net Polycyclic aromatic hydrocarbons are often used as the core fluorophore in such sensors due to their inherent luminescence. frontiersin.org The introduction of an amine group can serve as a recognition site for analytes or modulate the electronic properties of the fluorophore. researchgate.netresearchgate.net Research exists on fluorescent sensors based on various polycyclic aromatic structures for detecting analytes from metal ions to biological molecules. google.comfrontiersin.org However, dedicated studies on the development or application of this compound as a fluorescent probe or in a chemical sensor are not found in the available scientific and patent literature.

Functional Materials for Energy Storage Applications

The development of advanced materials is critical for next-generation energy storage devices like batteries and supercapacitors. mdpi.comrsc.org The class of polycyclic aromatic hydrocarbons has been explored for its potential in energy storage, for instance as anode materials in lithium-ion and sodium-ion batteries. researchgate.netrsc.org Research into organic electrode materials sometimes involves PAHs and their derivatives, investigating how their structure affects ion storage and stability. mdpi.comchemrxiv.org A patent application mentions the potential use of polycyclic aromatic amines, such as naphthyl amine, in electrolytes for energy storage systems. google.com Nevertheless, specific studies detailing the synthesis, characterization, or performance of this compound in any energy storage application have not been identified.

Applications in Polymer Science and Engineering

The field of polymer science and engineering often utilizes monomers with specific functional groups to create polymers with desired properties. rsc.org Amine-functionalized molecules can be used as monomers, cross-linkers, or additives to modify polymer characteristics. researchgate.net While research into polycyclic aromatic polymers is an active field, literature specifically detailing the use of this compound as a monomer or functional component in polymer synthesis is scarce. rsc.orgnih.gov

Advanced Analytical Methodologies for the Detection and Quantification of Picen 3 Amine in Complex Matrices

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate individual components from a mixture. advancechemjournal.com For a compound like Picen-3-amine, which combines the characteristics of a PAH and an aromatic amine, several chromatographic techniques are applicable, often requiring specific adaptations to achieve optimal separation and detection.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally unstable compounds like this compound. The separation is typically achieved on a packed column, with the choice of stationary and mobile phases being critical for effective resolution.

Research Findings: Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of aromatic amines. A nonpolar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comgoogle.com The separation mechanism relies on the hydrophobic interactions between the polycyclic aromatic core of this compound and the stationary phase.

Various detection modes can be coupled with HPLC for the quantification of this compound:

UV-Visible (UV-Vis) Detection: Aromatic compounds exhibit strong absorbance in the UV region, making this a straightforward detection method. oiv.int The detector measures the absorbance of the eluate at a specific wavelength, which is proportional to the analyte concentration.

Diode Array Detector (DAD): A DAD provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment. oiv.int

Fluorescence Detection (FLD): The polycyclic aromatic structure of this compound is expected to be inherently fluorescent, similar to other PAHs. researchgate.netresearchgate.net FLD offers significantly higher sensitivity and selectivity compared to UV detection, as fewer compounds fluoresce, reducing matrix interference. usda.govmdpi.com Quantification is achieved by measuring the emission intensity at a specific wavelength following excitation at another.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides unparalleled selectivity and sensitivity, allowing for definitive identification based on the mass-to-charge ratio of the analyte and its fragments. ddtjournal.comnih.gov

Table 1: Typical HPLC Parameters for Aromatic Amine Analysis Applicable to this compound

| Parameter | Typical Setting | Purpose | Citation |

| Column | Reversed-Phase C18, 3-5 µm particle size | Separation based on hydrophobicity. | google.comusda.gov |

| Mobile Phase | Gradient of Acetonitrile/Water or Methanol/Water | Elution of analytes with varying polarities. | sielc.comusda.gov |

| Flow Rate | 0.8 - 1.2 mL/min | Controls retention time and separation efficiency. | google.com |

| Detection | UV (e.g., 254 nm), FLD (e.g., Ex: 340 nm, Em: 510 nm), MS | Quantification and identification of the analyte. | sielc.comusda.gov |

| Injection Volume | 10 - 20 µL | Introduction of the sample into the system. | google.com |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net Due to the polar nature and low volatility of this compound, direct GC analysis is challenging and can result in poor peak shape and adsorption to the column. labrulez.comsigmaaldrich.com Therefore, derivatization is a mandatory step to convert the amine into a more volatile and thermally stable derivative. researchgate.netsigmaaldrich.com

Research Findings: The primary goal of derivatization for GC analysis of amines is to replace the active hydrogen atoms on the amino group with nonpolar moieties. sigmaaldrich.com This reduces polarity and hydrogen bonding, thereby increasing volatility. gcms.cz Common derivatization reactions include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace active hydrogens with a silyl (B83357) group (e.g., trimethylsilyl (B98337) or TBDMS). TBDMS derivatives are particularly stable. sigmaaldrich.comgcms.cz

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) react with the amine to form stable and highly volatile trifluoroacetamide (B147638) derivatives. gcms.cz These derivatives are particularly suitable for sensitive detection using an electron capture detector (ECD).

Once derivatized, the compound can be separated on a nonpolar capillary column and detected using a Flame Ionization Detector (FID) or, for higher sensitivity and structural confirmation, a Mass Spectrometer (MS). nih.gov

Table 2: Common Derivatizing Agents for GC Analysis of Amines

| Reagent Class | Example Reagent | Abbreviation | Derivative Formed | Advantages | Citation |

| Silylating Agents | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | TBDMS-amine | High stability, less moisture sensitive. | sigmaaldrich.com |

| Acylating Agents | Trifluoroacetic anhydride | TFAA | Trifluoroacetamide | Highly volatile, suitable for ECD. | gcms.cz |

| Acylating Agents | Pentafluorobenzoyl chloride | PFBOC | Pentafluorobenzamide | Enhanced stability and suitable for ECD. | researchgate.net |

| Carbamate Forming | Pentafluorobenzyl chloroformate | PFBCF | Carbamate | Reacts with primary, secondary, and tertiary amines. | researchgate.net |

Ion Chromatography (IC) is a subset of HPLC that separates ions and polar molecules based on their charge. innovatechlabs.com Amines, being weak bases, can be protonated to form cations and are thus amenable to analysis by cation-exchange chromatography. thermofisher.comthermofisher.com This technique is particularly useful for analyzing amines in aqueous matrices.

Research Findings: In a typical IC setup for amine analysis, a sample is injected into an eluent stream and passed through a cation-exchange column. thermofisher.com The stationary phase contains negatively charged functional groups that interact with the positively charged protonated this compound. The strength of this interaction determines the retention time. Eluents are typically acidic buffers. chromatographyonline.com Suppressed conductivity detection is a common method for IC, where a suppressor column reduces the background conductivity of the eluent, thereby increasing the signal-to-noise ratio for the analyte. thermofisher.com The Dionex IonPac CS19 column, for instance, is designed for the analysis of various amines, including polar and moderately hydrophobic ones. thermofisher.com

Table 3: Typical Ion Chromatography System for Amine Analysis

| Component | Description | Purpose | Citation |

| Column | High-capacity cation-exchange column (e.g., Dionex IonPac CS19) | Separation of cationic species. | thermofisher.com |

| Eluent | Acidic solution (e.g., Methanesulfonic acid) | To elute the bound cations from the column. | thermofisher.com |

| Suppressor | Cation suppressor (e.g., CSRS) | Reduces background eluent conductivity. | thermofisher.com |

| Detector | Suppressed Conductivity Detector | Universal detection of charged species. | innovatechlabs.comthermofisher.com |

Electrochemical Detection and Voltammetric Methods

Electrochemical methods are highly sensitive techniques that measure the change in current or potential resulting from the oxidation or reduction of an electroactive analyte. Aromatic amines like this compound are electroactive and can be readily oxidized at an electrode surface, making them suitable candidates for voltammetric analysis. researchgate.netmdpi.com

Research Findings: Voltammetric methods involve applying a time-dependent potential to a working electrode and measuring the resulting current. bccampus.ca

Differential Pulse Voltammetry (DPV): This technique applies a series of regular voltage pulses superimposed on a linear potential sweep. libretexts.org The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. This method provides excellent sensitivity and well-defined peaks, making it suitable for trace analysis. researchgate.netrsc.org

Adsorptive Stripping Voltammetry (AdSV): For extremely low concentrations, AdSV can be employed. This method involves a preconcentration step where the analyte is adsorbed onto the surface of the working electrode (e.g., a glassy carbon electrode, GCE) at a specific potential. researchgate.net Following this accumulation period, the potential is swept, and the analyte is "stripped" from the electrode, generating a significant current signal that is proportional to the concentrated amount. bccampus.ca

Studies on related compounds like 3-aminofluoranthene (B1220000) have shown that a carbon-paste electrode (CPE) can achieve lower limits of quantitation in AdSV mode compared to a GCE. researchgate.net

Table 4: Key Parameters for Voltammetric Determination of Aromatic Amines

| Parameter | Technique | Typical Conditions | Significance | Citation |

| Working Electrode | DPV, AdSV | Glassy Carbon Electrode (GCE), Carbon Paste Electrode (CPE) | Surface where the redox reaction occurs. | researchgate.net |

| Supporting Electrolyte | DPV, AdSV | Buffer solution (e.g., Britton-Robinson buffer) | Provides conductivity and controls pH. | researchgate.net |

| Accumulation Potential | AdSV | e.g., 0 V | Potential applied to preconcentrate the analyte on the electrode. | researchgate.net |

| Accumulation Time | AdSV | 30 - 300 s | Duration of the preconcentration step; longer times increase sensitivity. | researchgate.net |

| Scan Rate | DPV | 20 - 100 mV/s | Rate of potential change; affects peak current and shape. | mdpi.com |

Spectrophotometric and Fluorimetric Quantification Techniques

Spectrophotometry and fluorimetry are optical methods used for the quantitative analysis of compounds that absorb or emit light, respectively.

Research Findings:

Spectrophotometry: This technique relies on the Beer-Lambert law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species. This compound, with its extensive aromatic system, is expected to have strong absorption bands in the UV-Vis spectrum. dtic.mil Quantification involves measuring the absorbance at the wavelength of maximum absorption (λmax). While simple and accessible, spectrophotometry can suffer from a lack of selectivity in complex matrices due to overlapping absorption spectra from other compounds. nih.govuobaghdad.edu.iq Derivatization can sometimes be employed to create a colored complex that absorbs in the visible region, away from potential interferences. google.com

Fluorimetry (Fluorescence Spectroscopy): This method is based on the principle that certain molecules, upon absorbing light at a specific excitation wavelength, will emit light at a longer wavelength. researchgate.net The intensity of this emitted fluorescence is directly proportional to the concentration of the analyte. Given that PAHs are typically highly fluorescent, this compound is an ideal candidate for this technique. researchgate.net Fluorimetry offers superior sensitivity (often orders of magnitude better than spectrophotometry) and selectivity, as not all absorbing molecules fluoresce. nih.gov The selection of specific excitation and emission wavelengths provides an additional layer of selectivity. mdpi.com

Table 5: Comparison of Spectrophotometry and Fluorimetry for this compound Analysis

| Feature | Spectrophotometry | Fluorimetry |

| Principle | Measurement of light absorption. | Measurement of light emission. |

| Sensitivity | Moderate to low (µg/mL to ng/mL). | High to very high (ng/mL to pg/mL). |

| Selectivity | Lower; prone to spectral overlap. | Higher; requires specific excitation/emission wavelengths. |

| Applicability | All absorbing compounds. | Only fluorescent compounds. |

| Instrumentation | Simpler, more common. | More complex. |

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Derivatization is the chemical modification of an analyte to produce a new compound with properties that are more suitable for a given analytical method. researchgate.net For this compound, derivatization is a key strategy to overcome challenges related to volatility, detectability, and chromatographic behavior. nih.gov

Research Findings: Derivatization is employed for several key reasons:

To Increase Volatility for GC: As discussed in section 7.1.2, converting the polar amine group to a nonpolar derivative (e.g., silyl or acyl) is essential for GC analysis. researchgate.netgcms.cz

To Enhance Detector Response: A derivatizing reagent can introduce a "tag" or "label" that is highly responsive to a specific detector.

UV/Vis Detection: A chromophoric group can be attached to allow for detection at a longer wavelength, minimizing interference from the sample matrix. chromatographyonline.comgoogle.com

Fluorescence Detection: A highly fluorescent tag, such as dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl), can be reacted with the non-fluorescent or weakly fluorescent amine to produce a derivative with a strong fluorescence signal, dramatically increasing sensitivity. usda.govnih.govresearchgate.net

To Improve Chromatographic Separation: Derivatization can alter the polarity and structure of the analyte, leading to better peak shapes and improved resolution from other components in the sample. sigmaaldrich.com

The choice of derivatization reagent depends on the analytical technique and the desired outcome. For HPLC, reagents like dansyl chloride are widely used due to the high stability and strong fluorescence of the resulting derivatives. nih.govnih.govnih.gov For GC, silylating and acylating agents are standard for increasing volatility. researchgate.netsigmaaldrich.com

Table 6: Selected Derivatization Reagents for Amine Analysis

| Reagent | Abbreviation | Technique(s) | Purpose / Advantage | Citation |

| Dansyl chloride | Dns-Cl | HPLC-FLD/UV/MS | Forms highly stable and fluorescent derivatives. | ddtjournal.comnih.govnih.govnih.gov |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | HPLC-FLD, GC | Attaches a highly fluorescent tag; reacts with primary and secondary amines. | researchgate.netnih.govresearchgate.net |

| o-Phthaldialdehyde | OPA | HPLC-FLD | Fast reaction with primary amines in the presence of a thiol. | nih.govresearchgate.net |

| Benzoyl chloride | HPLC-UV, GC | Forms stable derivatives with good UV absorbance. | google.comnih.gov | |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | GC-MS/FID | Forms stable and volatile TBDMS derivatives. | sigmaaldrich.com |

| 2,6-Dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester | DMQC-OSu | HPLC-FLD | Good selectivity in aqueous solution, excellent derivative stability. | sigmaaldrich.com |

| 3-Aminopyridyl-N-hydroxysuccinimidyl carbamate | APDS | HPLC-MS/MS | Rapid derivatization under mild conditions for MS detection. | nih.gov |

Future Perspectives and Emerging Research Avenues for Picen 3 Amine

Integration into Supramolecular Architectures and Self-Assembly Systems

The field of supramolecular chemistry, which focuses on the organization of molecules into complex assemblies through non-covalent interactions, presents a fertile ground for Picen-3-amine research. The planar, electron-rich picene (B1221364) core is predisposed to engage in π-π stacking interactions, a fundamental force in the self-assembly of aromatic systems. The amine group adds another layer of control, capable of forming strong, directional hydrogen bonds.

Emerging research has demonstrated the successful integration of picene units into larger, highly-ordered structures. For instance, novel carbon nanohoops, which are cyclic π-conjugated molecules, have been synthesized to contain three picene units. acs.orgacs.org These structures, representing segments of armchair carbon nanotubes, are created through nickel-mediated macrocyclization reactions. acs.orgacs.org The incorporation of the rigid picene framework is a critical step toward creating advanced materials and exploring the synthesis of complex carbon nanobelts. acs.org This work provides a blueprint for how this compound could serve as a fundamental building block in the bottom-up synthesis of complex supramolecular structures. The amine functionality could be used to direct the assembly process or to serve as a point of attachment for other molecular components, enabling the construction of intricate, multi-functional systems.

Future research will likely focus on controlling the self-assembly of this compound itself. By manipulating solvent conditions, temperature, and concentration, or by co-crystallizing it with complementary molecules, it may be possible to generate a variety of supramolecular structures, such as nanofibers, vesicles, or liquid crystals. The interplay between hydrogen bonding from the amine group and π-π stacking of the picene core could be exploited to create materials with tunable optical and electronic properties. researchgate.net

| Research Area | Key Findings | Potential for this compound |

| Carbon Nanohoops | Picene units have been successfully incorporated into nih.govcycloparaphenylene ( nih.govCPP) derivatives, creating rigid, cyclic structures. acs.orgacs.org | Serve as a functional monomer for creating nanohoops with tailored properties, where the amine group can direct assembly or be used for post-synthesis modification. |

| Supramolecular Polymers | Non-covalent interactions (π-π stacking, hydrogen bonding) are used to form long-chain polymers from monomeric units. researchgate.net | The dual-interaction capability (π-stacking and H-bonding) makes this compound an ideal candidate for forming highly ordered, stimuli-responsive supramolecular polymers. |

Novel Functionalization Strategies for Tailored Properties

The ability to chemically modify the this compound structure is crucial for tailoring its properties for specific applications. While the amine group itself offers a reactive handle, functionalizing the picene backbone provides a powerful tool for tuning its electronic, optical, and solubility characteristics. Research into the functionalization of the core picene structure has yielded promising strategies that could be readily adapted for this compound.

One significant advancement is the development of methods for the stepwise functionalization of the picene skeleton. In one study, a picene diimide (PiDI) was synthesized and then subjected to controlled, stepwise bromination to yield mono-, di-, tri-, and tetra-bromo derivatives. nih.gov This demonstrates that specific positions on the picene core can be selectively activated. Subsequently, these brominated intermediates can be converted into other functional groups, as exemplified by the cyanation of tetrabromo-PiDI. nih.gov This provides a clear pathway for creating a diverse family of this compound derivatives with functionalities at various positions.

Another innovative and sustainable approach involves the photochemical synthesis of picene derivatives. A facile method for creating picene involves the photosensitization of 1,2-di(1-naphthyl)ethane (B91055), which allows for the formation of the picene skeleton under mild conditions. acs.org This method was successfully used to prepare 5,8-dibromopicene, a versatile intermediate that can be used in conventional cross-coupling reactions to introduce new functional groups. acs.org Applying such photochemical methods to precursors of this compound could lead to more efficient and environmentally friendly synthetic routes.

The table below summarizes key functionalization methods developed for the picene core, which could be applied to synthesize derivatives of this compound.

| Method | Precursor | Key Reagents | Product | Significance |

| Stepwise Bromination nih.gov | Picene diimide (PiDI) | N-Bromosuccinimide (NBS) | 13-monobromo-, 13,14-dibromo-, and other bromo-PiDI derivatives | Allows for precise control over the number and position of functional groups on the picene core. |

| Photochemical Cyclization acs.org | 1,2-di[1-(4-bromonaphthyl)]ethane | 9-Fluorenone (sensitizer), light (hν) | 5,8-Dibromopicene | Provides a mild and efficient route to a key intermediate for further cross-coupling reactions. |

| Cyanation nih.gov | 2,11,13,14-Tetrabromo-PiDI | Copper(I) cyanide (CuCN) | Tetracyanated PiDI | Demonstrates conversion of halogenated picenes into derivatives with strong electron-withdrawing groups, useful for electronic applications. |

Exploration of Advanced Applications in Nanoscience and Technology

The inherent electronic properties of the picene backbone make it a compelling candidate for applications in nanoscience and technology, particularly in the realm of organic electronics. Picene is known to be a semiconductor, and its zigzag arrangement of fused benzene (B151609) rings gives it distinct properties compared to its linear isomer, pentacene (B32325), including greater stability. acs.orgresearchgate.netresearchgate.net

Research has shown that picene and its derivatives are promising materials for organic field-effect transistors (OFETs). okayama-u.ac.jp For example, picene diimides have been synthesized specifically to act as n-type semiconductors, a class of materials essential for developing complementary electronic circuits. nih.govokayama-u.ac.jp The performance of these materials is highly dependent on their molecular structure and solid-state packing, which can be tuned through chemical functionalization. This compound, as a functionalized semiconductor, could be explored for its unique charge transport characteristics, with the amine group potentially modulating the material's interaction with dielectric surfaces or other components in a device.

Furthermore, picene has been used to create host-guest systems with interesting photophysical properties. Thin films of picene doped with pentacene molecules exhibit efficient energy transfer from the picene host to the pentacene guest, resulting in intense light emission from the pentacene. arxiv.org This mechanism is foundational for applications in organic light-emitting diodes (OLEDs) and other light-emitting technologies. arxiv.org this compound could be investigated as a host material, where the amine group might alter the energy levels to optimize transfer to different guest molecules, or as a guest itself, potentially offering unique emissive properties. The broader field of functionalized polycyclic aromatic hydrocarbons, like graphene derivatives, points toward potential applications in flexible electronics, biosensing, and tissue engineering, suggesting a wide scope for future exploration of this compound-based nanomaterials. iaamonline.orgnih.gov

| Application Area | Picene Derivative/System | Key Property/Finding | Relevance for this compound |

| Organic Transistors (OFETs) | Picene diimide (PiDI) | Functions as an n-type semiconductor with measured electron mobility. nih.gov | Could be developed as a p-type or ambipolar semiconductor, with the amine group influencing charge injection and transport. |

| Light-Emitting Devices | Pentacene-doped picene thin films | Efficient energy transfer from picene (host) to pentacene (guest) leads to sharp emission peaks. arxiv.org | Could serve as a tunable host material or an emissive dopant in OLEDs and other optoelectronic devices. |

| Carbon Nanohoops | Picene-containing nih.govCPP | Possess unique optoelectronic properties and potential in molecular electronics and photonics. acs.org | Could be used as a building block for functional nanohoops with applications in sensing or as molecular machines. |

Development of Sustainable Synthesis and Recycling Methodologies for Picene Derivatives

As the applications for picene-based materials expand, the development of sustainable and environmentally friendly methods for their synthesis becomes increasingly important. Green chemistry principles—such as waste prevention, atom economy, and energy efficiency—provide a framework for creating next-generation chemical processes. sciencebuddies.orgwikipedia.org

Significant progress has already been made in the green synthesis of the picene core. Photochemical reactions, which utilize light as an energy source, are particularly promising. The synthesis of picene from 1,2-di(1-naphthyl)ethane using a sensitizer (B1316253) is a notable example of a mild and efficient process. acs.org Another approach has demonstrated the use of solar light for the synthesis of substituted picenes, further enhancing the sustainability of the method. rsc.org These techniques avoid the often harsh conditions and hazardous reagents associated with traditional multi-step aromatic syntheses.

Future research should focus on adapting these green synthetic routes for the production of this compound and its derivatives. This could involve designing photosensitive precursors that already contain the amine functionality (or a precursor group) or developing catalytic cycles that operate under ambient temperature and pressure.

While the recycling of complex organic molecules like picene derivatives remains a significant challenge, designing for degradation is a core principle of green chemistry. sciencebuddies.org Future work could explore the design of this compound-based materials that can be broken down into non-toxic, recoverable components after their useful lifetime. This might involve incorporating cleavable linkages into supramolecular assemblies or designing polymers that can be chemically depolymerized back to their monomeric units. The development of such circular life cycles will be essential for the long-term viability and environmental acceptance of picene-based technologies.

Q & A

Q. How can researchers reliably identify and quantify Picen-3-amine in complex chemical systems?

Methodological Answer:

- Use analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for precise quantification .

- Validate methods using reference standards and spike-recovery experiments to ensure accuracy.

- Cross-verify spectral data (e.g., NMR, IR) with computational simulations (e.g., density functional theory) to confirm structural assignments .

- Conduct systematic literature reviews using databases like PubMed and Web of Science to identify established protocols .

Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?

Methodological Answer:

- Evaluate reaction conditions (e.g., solvent, catalyst, temperature) via iterative design-of-experiments (DoE) approaches to maximize yield .

- Characterize intermediates and final products using X-ray crystallography or gas chromatography (GC) for structural confirmation.

- Implement impurity profiling via accelerated stability studies (e.g., exposure to heat/light) to detect degradation byproducts .